5-Methoxy-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine
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Overview
Description
5-Methoxy-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrimidine ring substituted with a methoxy group and a piperidinyl group linked to a pyridopyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine involves multiple steps, including the formation of the pyridopyrimidine core and subsequent functionalization. One common method involves the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel catalyst in acetic acid can yield the desired intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
5-Methoxy-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may act as a cyclin-dependent kinase inhibitor, interfering with cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its role as a cyclin-dependent kinase inhibitor with potent anticancer activity.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities and is used in the development of therapeutic agents for various diseases.
Uniqueness
5-Methoxy-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological properties and therapeutic potential compared to other pyridopyrimidine derivatives.
Properties
Molecular Formula |
C18H20N6O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H20N6O2/c1-12-22-16-11-19-6-3-15(16)17(23-12)24-7-4-13(5-8-24)26-18-20-9-14(25-2)10-21-18/h3,6,9-11,13H,4-5,7-8H2,1-2H3 |
InChI Key |
SRGBTVAOEJZLCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)OC4=NC=C(C=N4)OC |
Origin of Product |
United States |
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